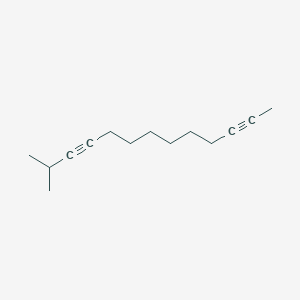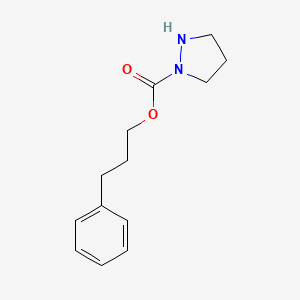![molecular formula C17H15F3O3S B12607926 Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]- CAS No. 648957-09-9](/img/structure/B12607926.png)
Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]- is a complex organic compound with a unique structure that includes methoxy groups, a trifluoromethyl group, and a thioether linkage
Preparation Methods
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]- involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with a trifluoromethyl-substituted phenylmethylthiol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, while the thioether linkage can influence its reactivity and stability. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include:
2,5-Dimethoxybenzaldehyde: Lacks the trifluoromethyl and thioether groups, making it less reactive in certain contexts.
4-(Trifluoromethyl)benzaldehyde: Lacks the methoxy groups and thioether linkage, affecting its chemical properties and applications.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of the trifluoromethyl group, leading to different reactivity and applications
Properties
CAS No. |
648957-09-9 |
|---|---|
Molecular Formula |
C17H15F3O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,5-dimethoxy-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C17H15F3O3S/c1-22-14-8-16(15(23-2)7-12(14)9-21)24-10-11-3-5-13(6-4-11)17(18,19)20/h3-9H,10H2,1-2H3 |
InChI Key |
SVBLWEHYMRJMOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


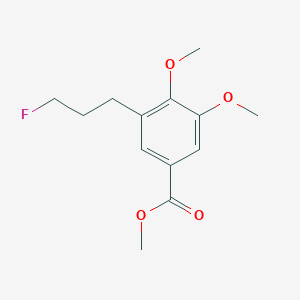
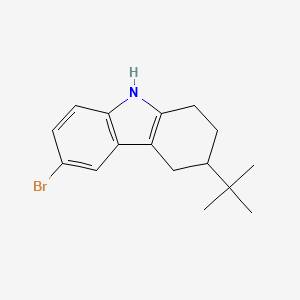
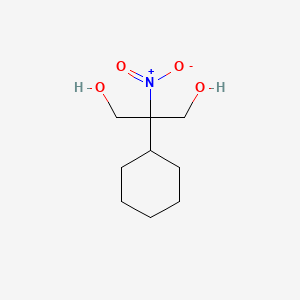
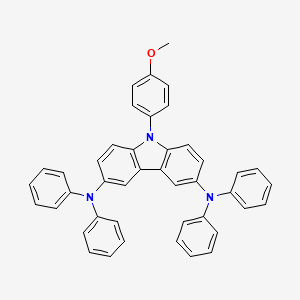
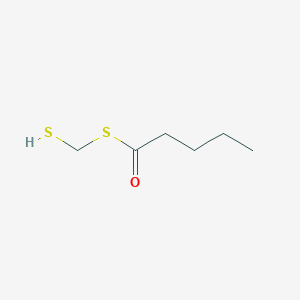
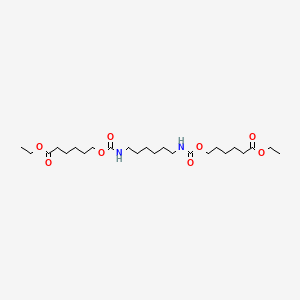

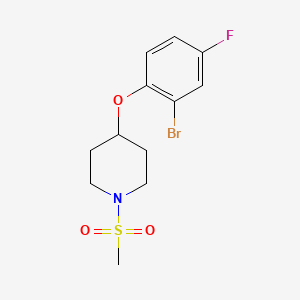
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
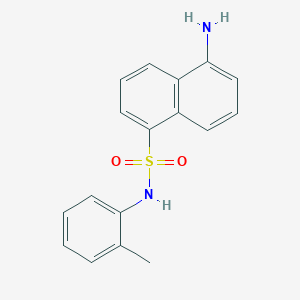
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
